molecular formula C13H24N2O2 B2835835 Tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylate CAS No. 2356927-45-0

Tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylate

Cat. No.: B2835835
CAS No.: 2356927-45-0
M. Wt: 240.347
InChI Key: CQFLCIVVMBNUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-(3-bromocyclobutyl)pyrrolidine-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The exact pathways and molecular targets involved are still under investigation and may vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique feature of tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylate is its aminocyclobutyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-5-4-9(8-15)10-6-11(14)7-10/h9-11H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFLCIVVMBNUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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